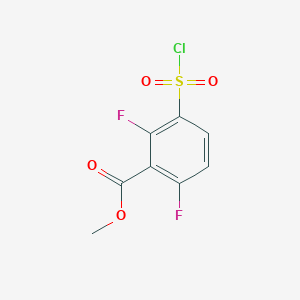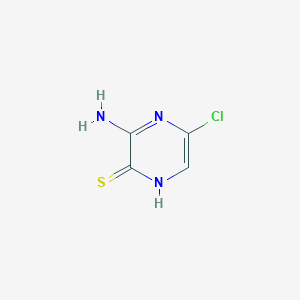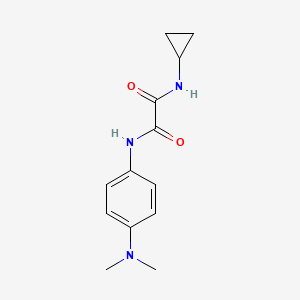
((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopropene ring, which is further connected to a benzene ring through an ethoxy methyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene typically involves multiple steps:
-
Formation of the Cyclopropene Ring: : The cyclopropene ring can be synthesized through the reaction of a suitable precursor, such as a 1,3-diene, with a trifluoromethylating agent under controlled conditions. This step often requires the use of catalysts like palladium or nickel to facilitate the cyclization process.
-
Attachment of the Ethoxy Methyl Group: : The ethoxy methyl group can be introduced via an etherification reaction. This involves reacting the cyclopropene intermediate with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like sodium hydride or potassium tert-butoxide.
-
Coupling with Benzene: : The final step involves coupling the ethoxy methyl-substituted cyclopropene with a benzene derivative. This can be achieved through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced catalytic systems are often employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
-
Reduction: : Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclopropene ring to form cyclopropane derivatives.
-
Substitution: : Nucleophilic substitution reactions can occur at the ethoxy methyl group, where nucleophiles such as halides or amines replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Sodium iodide (NaI), ammonia (NH₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Cyclopropane derivatives
Substitution: Halogenated or aminated benzene derivatives
科学研究应用
((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
-
Biology: : Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.
-
Medicine: : Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
-
Industry: : Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of ((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclopropene ring may facilitate interactions with hydrophobic pockets in target proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- ((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)benzene
- ((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)phenol
- ((2-(3-(Trifluoromethyl)cycloprop-1-en-1-yl)ethoxy)methyl)aniline
Uniqueness
This compound is unique due to its specific combination of a trifluoromethyl group, a cyclopropene ring, and a benzene ring. This structural arrangement imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the trifluoromethyl group also enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
属性
IUPAC Name |
2-[3-(trifluoromethyl)cyclopropen-1-yl]ethoxymethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3O/c14-13(15,16)12-8-11(12)6-7-17-9-10-4-2-1-3-5-10/h1-5,8,12H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSBVBUNFDPUAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCC2=CC2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2689727.png)
![Benzo[d]thiazol-6-yl(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2689729.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2689731.png)
![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B2689732.png)

![2-[7-(3,4-Dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetonitrile](/img/structure/B2689734.png)


![N-([2,4'-bipyridin]-4-ylmethyl)-2,4-dimethoxybenzamide](/img/structure/B2689737.png)
![4,5-dibromo-2-[(2Z)-2-(4-chlorophenyl)-2-methoxyiminoethyl]pyridazin-3-one](/img/structure/B2689738.png)
![2-methyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2689740.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-1-propyl-1H-pyrazole-3-carboxamide](/img/structure/B2689742.png)


